Retusin Demonstrates Superior Selectivity Index Against SARS-CoV-2 Compared to Lopinavir/Ritonavir and Chloroquine Controls
In a head-to-head comparative study evaluating inhibition of SARS-CoV-2 viral replication, retusin and kumatakenin demonstrated a selectivity index greater than lopinavir/ritonavir and chloroquine controls in both Vero E6 and Calu-3 cell lines [1].
| Evidence Dimension | Selectivity index (SI) for SARS-CoV-2 replication inhibition |
|---|---|
| Target Compound Data | Selectivity index greater than lopinavir/ritonavir and chloroquine |
| Comparator Or Baseline | Lopinavir/ritonavir and chloroquine (positive controls) |
| Quantified Difference | Retusin SI > control SI (exact SI values not provided in abstract) |
| Conditions | Vero E6 and Calu-3 cell lines infected with SARS-CoV-2 |
Why This Matters
A higher selectivity index indicates that retusin may offer a wider therapeutic window than established antiviral controls, making it a prioritized candidate for coronavirus antiviral screening programs.
- [1] Leite FHA, et al. Flavonoids from Siparuna cristata as Potential Inhibitors of SARS-CoV-2 Replication. Rev Bras Farmacogn. 2021;31(5):658-664. View Source
